4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Description
4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H15ClF3N and its molecular weight is 265.704. The purity is usually 95%.
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Scientific Research Applications
PET Tracer Development
- Research on similar tetrahydroisoquinoline compounds, like 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, explored their potential as PET tracers for imaging AMPA receptors. Although initial brain uptake in rats was promising, rapid clearance and low specific binding limited its suitability as an in vivo PET imaging agent (Årstad et al., 2006).
Neuropharmacology and Neurotoxicity
- Certain tetrahydroisoquinoline derivatives exhibited dopaminergic and cholinergic effects. Specific compounds like 1-(3',4'-dihydroxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline showed cholinergic effects, indicating potential applications in neuropharmacology (Ginos et al., 1975).
- Chronic administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (similar in structure) in primates induced parkinsonism, pointing to its neurotoxic properties and potential as a model compound for studying Parkinson's disease (Kotake et al., 1996).
Epilepsy Research
- Tetrahydroisoquinoline derivatives like CFM-2 and THIQ-10c, non-competitive AMPA receptor antagonists, were studied for their effects on spike-wave discharges in genetic animal models of epilepsy. Their focal microinjection into specific brain areas provided insights into the role of AMPA neurotransmission in absence epilepsies (Citraro et al., 2006).
Parkinson's Disease Research
- Compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) were detected as endogenous amines in mouse brain and parkinsonian CSF, implicating their involvement in Parkinson's disease. The study of these compounds offers insights into the biochemical pathways related to Parkinson's disease (Kotake et al., 1995).
Drug-Induced Locomotion and Dopamine Release
- Research on 4-phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) and its inhibitory effects on methamphetamine-induced dopamine release and locomotion in rats presents a unique perspective on the potential therapeutic applications of similar tetrahydroisoquinoline compounds in treating drug-induced disorders (Tateyama et al., 1993).
Properties
IUPAC Name |
4,4-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15;/h3-5,16H,6-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRDYGBBGYAGKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744847 |
Source
|
Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203685-16-8 |
Source
|
Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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